molecular formula C14H29NO3 B8668614 tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate

Cat. No.: B8668614
M. Wt: 259.38 g/mol
InChI Key: VRBFIJCLCNKGGT-LOWVWBTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate involves several steps. One common method includes the reaction of tert-butyl 3-methoxy-5-methyl-4-oxopentanoate with methylamine under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain a high purity level of 97% .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate involves its role as a precursor in the synthesis of monomethyl auristatin E. This compound targets microtubules in cancer cells, disrupting their function and leading to cell death . The molecular pathways involved include the inhibition of tubulin polymerization, which is crucial for cell division .

Properties

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate

InChI

InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3/t10-,11+,13-/m0/s1

InChI Key

VRBFIJCLCNKGGT-LOWVWBTDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC

Origin of Product

United States

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